Cas no 1351635-52-3 (N-{5-methanesulfonyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}furan-2-carboxamide)
N-{5-methanesulfonyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-{5-methanesulfonyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}furan-2-carboxamide
- 1351635-52-3
- N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- AKOS024537200
- N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- F6195-1963
- VU0535678-1
- N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide
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- Inchi: 1S/C12H13N3O4S2/c1-21(17,18)15-5-4-8-10(7-15)20-12(13-8)14-11(16)9-3-2-6-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,14,16)
- InChI Key: IKDHFLAFZYILOQ-UHFFFAOYSA-N
- SMILES: S(C)(N1CC2=C(CC1)N=C(NC(C1=CC=CO1)=O)S2)(=O)=O
Computed Properties
- Exact Mass: 327.03474825g/mol
- Monoisotopic Mass: 327.03474825g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 507
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 129Ų
N-{5-methanesulfonyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}furan-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6195-1963-2μmol |
N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide |
1351635-52-3 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6195-1963-5μmol |
N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide |
1351635-52-3 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6195-1963-10μmol |
N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide |
1351635-52-3 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6195-1963-20μmol |
N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide |
1351635-52-3 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
| Life Chemicals | F6195-1963-1mg |
N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide |
1351635-52-3 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6195-1963-2mg |
N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide |
1351635-52-3 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6195-1963-3mg |
N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide |
1351635-52-3 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6195-1963-4mg |
N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide |
1351635-52-3 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6195-1963-5mg |
N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide |
1351635-52-3 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6195-1963-10mg |
N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide |
1351635-52-3 | 10mg |
$118.5 | 2023-09-09 |
N-{5-methanesulfonyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}furan-2-carboxamide Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Additional information on N-{5-methanesulfonyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}furan-2-carboxamide
Recent Advances in the Study of N-{5-methanesulfonyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}furan-2-carboxamide (CAS: 1351635-52-3)
The compound N-{5-methanesulfonyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}furan-2-carboxamide (CAS: 1351635-52-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways, which are implicated in various diseases, including cancer and inflammatory disorders. The unique structural features of the molecule, including the thiazolo[5,4-c]pyridine core and the furan-2-carboxamide moiety, contribute to its high binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions between the compound and its biological targets.
In preclinical studies, N-{5-methanesulfonyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}furan-2-carboxamide has demonstrated promising efficacy in inhibiting tumor growth in xenograft models. The compound's ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR cascade, has been particularly noteworthy. Additionally, its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, positions it as a viable candidate for further drug development.
Despite these encouraging results, challenges remain in optimizing the compound's safety profile and minimizing off-target effects. Recent efforts have focused on structural modifications to enhance its therapeutic index. For instance, researchers have explored the introduction of substituents on the furan ring to improve potency and reduce toxicity. These modifications have yielded derivatives with improved in vivo performance, as evidenced by recent patent filings and peer-reviewed publications.
Looking ahead, the continued investigation of N-{5-methanesulfonyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}furan-2-carboxamide holds great promise for the development of novel therapeutics. Future research directions may include combination therapy studies, biomarker identification for patient stratification, and the exploration of its potential in other disease areas beyond oncology. The compound's unique chemical scaffold also offers opportunities for the design of next-generation inhibitors with enhanced properties.
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